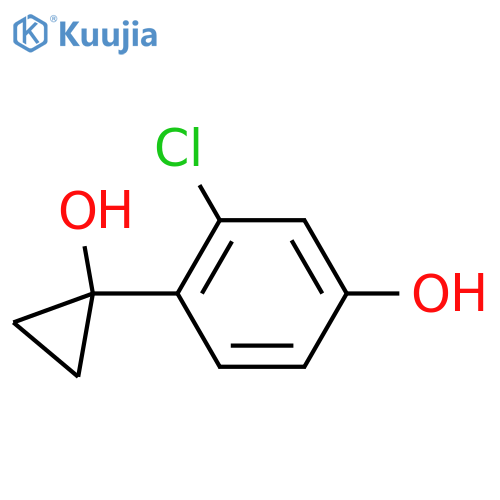Cas no 1895255-87-4 (3-chloro-4-(1-hydroxycyclopropyl)phenol)

3-chloro-4-(1-hydroxycyclopropyl)phenol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3-chloro-4-(1-hydroxycyclopropyl)phenol
- EN300-1992179
- 1895255-87-4
-
- Inchi: 1S/C9H9ClO2/c10-8-5-6(11)1-2-7(8)9(12)3-4-9/h1-2,5,11-12H,3-4H2
- InChI-Schlüssel: PMBUSDZEFSPURJ-UHFFFAOYSA-N
- Lächelt: ClC1C=C(C=CC=1C1(CC1)O)O
Berechnete Eigenschaften
- Genaue Masse: 184.0291072g/mol
- Monoisotopenmasse: 184.0291072g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 1
- Komplexität: 179
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topologische Polaroberfläche: 40.5Ų
3-chloro-4-(1-hydroxycyclopropyl)phenol Preismehr >>
| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1992179-10.0g |
3-chloro-4-(1-hydroxycyclopropyl)phenol |
1895255-87-4 | 10g |
$4360.0 | 2023-06-03 | ||
| Enamine | EN300-1992179-1.0g |
3-chloro-4-(1-hydroxycyclopropyl)phenol |
1895255-87-4 | 1g |
$1014.0 | 2023-06-03 | ||
| Enamine | EN300-1992179-2.5g |
3-chloro-4-(1-hydroxycyclopropyl)phenol |
1895255-87-4 | 2.5g |
$1988.0 | 2023-09-16 | ||
| Enamine | EN300-1992179-1g |
3-chloro-4-(1-hydroxycyclopropyl)phenol |
1895255-87-4 | 1g |
$1014.0 | 2023-09-16 | ||
| Enamine | EN300-1992179-5.0g |
3-chloro-4-(1-hydroxycyclopropyl)phenol |
1895255-87-4 | 5g |
$2940.0 | 2023-06-03 | ||
| Enamine | EN300-1992179-0.25g |
3-chloro-4-(1-hydroxycyclopropyl)phenol |
1895255-87-4 | 0.25g |
$933.0 | 2023-09-16 | ||
| Enamine | EN300-1992179-0.05g |
3-chloro-4-(1-hydroxycyclopropyl)phenol |
1895255-87-4 | 0.05g |
$851.0 | 2023-09-16 | ||
| Enamine | EN300-1992179-10g |
3-chloro-4-(1-hydroxycyclopropyl)phenol |
1895255-87-4 | 10g |
$4360.0 | 2023-09-16 | ||
| Enamine | EN300-1992179-5g |
3-chloro-4-(1-hydroxycyclopropyl)phenol |
1895255-87-4 | 5g |
$2940.0 | 2023-09-16 | ||
| Enamine | EN300-1992179-0.1g |
3-chloro-4-(1-hydroxycyclopropyl)phenol |
1895255-87-4 | 0.1g |
$892.0 | 2023-09-16 |
3-chloro-4-(1-hydroxycyclopropyl)phenol Verwandte Literatur
-
2. Book reviews
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
Weitere Informationen zu 3-chloro-4-(1-hydroxycyclopropyl)phenol
3-chloro-4-(1-hydroxycyclopropyl)phenol – Einführung und Eigenschaften
Das3-chloro-4-(1-hydroxycyclopropyl)phenol, mit der CAS-Nummer1895255-87-4, ist ein interessantes Molekül, das in der organischen Chemie und Pharmazie eine bedeutende Rolle spielt. Dieses Compound ist einaromatices Phenol, das eineKlorgruppe und einencyclopropyl-substituierten Hydroxyrest enthält. Die Kombination dieser Funktionalitäten macht es zu einem leistungsfähigen Werkzeug in der Synthese von Medikamenten und anderen bioaktiven Stoffen.
DieSynthese von 3-chloro-4-(1-hydroxycyclopropyl)phenol erfolgt meistens über eine Kombination vonNucleophilischen Aromaticen Substitutionen undOxidationsreaktionen. Die Verwendung vonkatalytisch aktivierten Metallkomplexen ermöglicht eine hohe Selektivität bei der Bildung des Zielprodukts. Diese Methode ist nicht nur effizient, sondern auch umweltfreundlich, da sie weniger Schadstoffe erzeugt.
Eine der wichtigsten Eigenschaften des3-chloro-4-(1-hydroxycyclopropyl)phenols ist seineBioaktivität. Es hat gezeigt, dass es in der Lage ist,enzymatische Prozesse zu modulieren, was es zu einem attraktiven Kandidaten für die Entwicklung neuer Medikamente macht. Insbesondere in der Behandlung voninflammatorischen Erkrankungen undtumorigen Prozessen wird es intensiv erforscht.
In den letzten Jahren hat die Forschung zucyclischen Resten wie dem cyclopropyl-Rest stark zugenommen. Dies liegt daran, dass diese Strukturen oft eine
Eine weitere wichtige Aspekt des
Insgesamt ist das
1895255-87-4 (3-chloro-4-(1-hydroxycyclopropyl)phenol) Verwandte Produkte
- 2138201-75-7(Ethanol, 2-[[1-[(1R,3S)-3-aminocyclopentyl]-1H-1,2,3-triazol-4-yl]methoxy]-, rel-)
- 926209-18-9(4-Amino-2-chloro-N-(2-methoxyethyl)benzamide)
- 2229149-63-5(4-(2,6-dichloro-5-fluoropyridin-3-yl)butan-2-one)
- 2227925-61-1(rac-(1R,3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid)
- 2172452-11-6(2-{1-2-(dimethylamino)ethyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl}acetamide)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 1393532-37-0(6-bromo-3,3-difluoro-2,3-dihydro-1H-indol-2-one)
- 2137709-09-0(Ethyl 2,2-difluoro-3-[methyl(propan-2-yl)amino]propanoate)
- 1514333-17-5({1-4-(1H-pyrazol-1-yl)phenylcyclobutyl}methanamine)
- 896307-41-8(6-{(1-methyl-1H-imidazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-methoxybenzoate)




